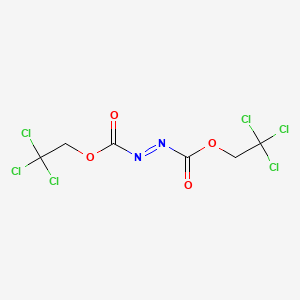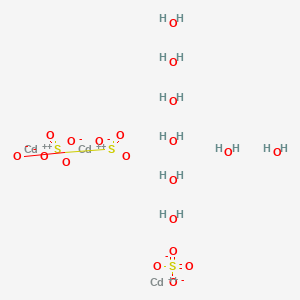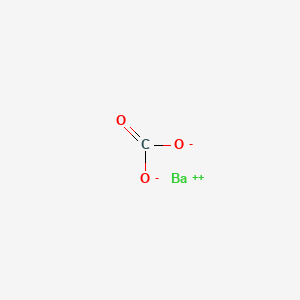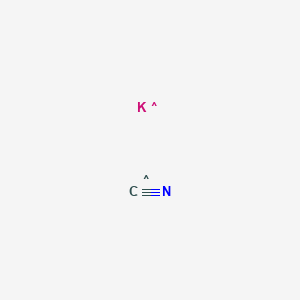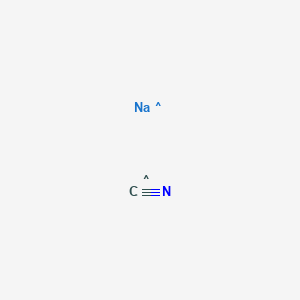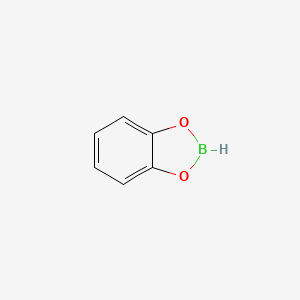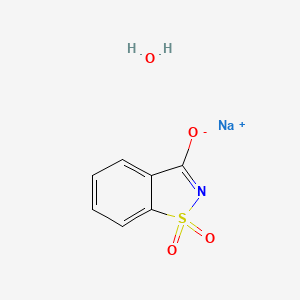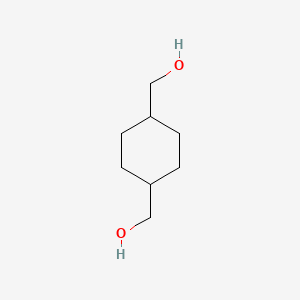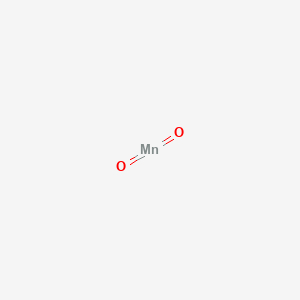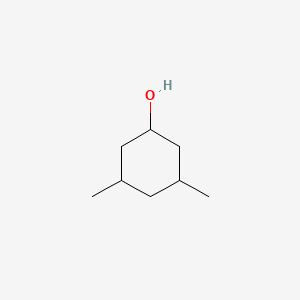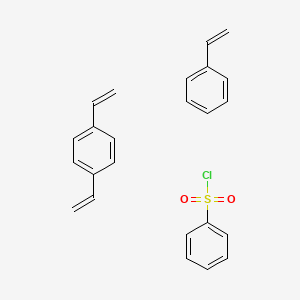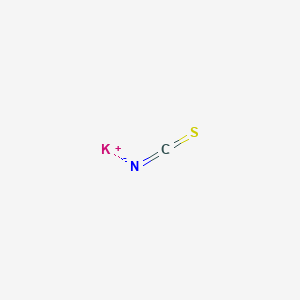
Isothiocyanatopotassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiocyanatopotassium is a chemical compound with the molecular formula KSCN. It is an important salt of the isothiocyanate anion, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Isothiocyanates are derived from the hydrolysis of glucosinolates, sulfur-containing compounds found in cruciferous vegetables like broccoli, cabbage, and radish .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isothiocyanatopotassium can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts, which are then desulfurized to produce isothiocyanates . Another method involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases . This method is considered more sustainable and environmentally friendly.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactions involving primary amines and carbon disulfide. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The choice of solvent and desulfurylation reagent is crucial for the successful formation of isothiocyanates .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiocyanatopotassium undergoes various chemical reactions, including:
Oxidation: Isothiocyanates can be oxidized to form sulfonyl isothiocyanates.
Reduction: Reduction of isothiocyanates can lead to the formation of thioureas.
Substitution: Isothiocyanates can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonyl isothiocyanates, thioureas, and various substituted isothiocyanates .
Wissenschaftliche Forschungsanwendungen
Isothiocyanatopotassium has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its role in the defense mechanisms of plants and its potential use as an agrochemical.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of isothiocyanatopotassium involves its highly reactive electrophilic –N=C=S functional group. This group can interact with various biological molecules, leading to a range of effects. For example, isothiocyanates can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . They can also inhibit the activity of pro-inflammatory enzymes and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Isothiocyanatopotassium can be compared with other similar compounds, such as:
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Benzyl isothiocyanate: Found in garden cress, known for its anticancer properties.
Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.
These compounds share the isothiocyanate functional group but differ in their side chains, leading to variations in their chemical properties and biological activities .
Eigenschaften
InChI |
InChI=1S/CNS.K/c2-1-3;/q-1;+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAKLMBNSZNUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=S.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
